An In-Depth Technical Guide to (3-Aminobenzyl)diethylamine (CAS: 27958-97-0)
An In-Depth Technical Guide to (3-Aminobenzyl)diethylamine (CAS: 27958-97-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminobenzyl)diethylamine, with the Chemical Abstracts Service (CAS) number 27958-97-0, is an aromatic amine with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a primary aromatic amine and a tertiary benzylic amine, makes it a versatile building block for the synthesis of more complex molecules. Aromatic amines are a cornerstone in drug development, appearing in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the known properties of (3-Aminobenzyl)diethylamine, detailed experimental protocols for their determination, and a look into the potential biological relevance of this class of compounds.
Physicochemical Properties
The physicochemical properties of (3-Aminobenzyl)diethylamine are crucial for its handling, storage, and application in research and development.
Data Presentation
| Property | Value | Source |
| CAS Number | 27958-97-0 | N/A |
| Molecular Formula | C₁₁H₁₈N₂ | N/A |
| Molecular Weight | 178.27 g/mol | N/A |
| Boiling Point | 167-168 °C at 42 Torr | N/A |
| Predicted pKa | 9.82 ± 0.25 | N/A |
| Appearance | Not explicitly stated, but related anilines are often colorless to yellowish liquids or solids.[2][3] | N/A |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents, typical for aromatic amines.[2] | N/A |
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization and utilization of (3-Aminobenzyl)diethylamine.
Synthesis of (3-Aminobenzyl)diethylamine
A plausible synthetic route to (3-Aminobenzyl)diethylamine involves the reductive amination of 3-aminobenzaldehyde with diethylamine.
Materials:
-
3-Aminobenzaldehyde
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Diethylamine
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Sodium triacetoxyborohydride (STAB)
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1,2-Dichloroethane (DCE)
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Acetic acid
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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To a solution of 3-aminobenzaldehyde (1.0 eq) in 1,2-dichloroethane, add diethylamine (1.2 eq) and a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Boiling Point under Reduced Pressure
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Thermometer
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Heating mantle or oil bath
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Vacuum pump
-
Manometer
Procedure:
-
Place a small amount of (3-Aminobenzyl)diethylamine in the round-bottom flask.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Slowly evacuate the system to the desired pressure (e.g., 42 Torr).
-
Begin heating the sample gently using a heating mantle or an oil bath.
-
Record the temperature at which the liquid boils and the first drop of condensate is collected. This temperature is the boiling point at the recorded pressure.
Spectroscopic Characterization
Sample Preparation:
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
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Aromatic protons in the range of 6.5-7.5 ppm.
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A singlet for the benzylic CH₂ group around 3.5-4.0 ppm.
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A quartet for the methylene protons (-CH₂-) of the ethyl groups around 2.5-3.0 ppm.
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A triplet for the methyl protons (-CH₃) of the ethyl groups around 1.0-1.5 ppm.
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A broad singlet for the primary amine (-NH₂) protons, which may be exchangeable with D₂O.
-
Sample Preparation:
-
Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Procedure:
-
Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Expected Results:
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A prominent molecular ion peak [M+H]⁺ at m/z 179.15.
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Fragmentation patterns can provide further structural information. For instance, a common fragmentation for N,N-diethylaniline derivatives is the loss of a methyl radical from one of the N-ethyl groups, resulting in a stable iminium cation.[4]
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for (3-Aminobenzyl)diethylamine, the aniline scaffold is a common feature in many biologically active molecules.[5][6] Aromatic amines are known to be involved in various pharmacological activities and are key intermediates in pharmaceutical synthesis.[1]
Illustrative Signaling Pathway for Aromatic Amine Metabolism
The metabolic fate of aromatic amines is crucial in determining their biological effects, including potential toxicity or therapeutic action. The following diagram illustrates a generalized pathway for the metabolism of aromatic amines, which can lead to either detoxification or bioactivation.
Caption: Generalized metabolic pathway of aromatic amines.
This pathway highlights two major routes: N-acetylation, which is generally a detoxification pathway, and N-oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[7] These reactive species can form adducts with DNA and other macromolecules, potentially leading to cellular damage and toxicity.[7]
Experimental Workflow for In Vitro Biological Activity Screening
To assess the potential biological activity of (3-Aminobenzyl)diethylamine, a general high-throughput screening workflow can be employed.
Caption: General workflow for in vitro biological activity screening.
This workflow outlines the key steps from compound preparation to hit identification. It begins with the preparation of assay plates containing the target cells, followed by treatment with the test compound at various concentrations. After an incubation period, data is acquired using a suitable detection method (e.g., measuring cell viability, enzyme activity, or reporter gene expression). The data is then analyzed to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), leading to the identification of "hits" for further investigation.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
(3-Aminobenzyl)diethylamine is a chemical compound with potential for use as a building block in synthetic and medicinal chemistry. This guide has provided a summary of its known physicochemical properties and detailed, generalized protocols for their experimental determination. While specific biological data is currently unavailable, the structural motifs present in this molecule suggest that it could be a valuable starting point for the development of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its properties and potential applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Diethylaniline - Wikipedia [en.wikipedia.org]
- 4. 3-Ethoxy-N,N-diethylaniline | High-Purity Reagent [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
